molecular formula C6H7Cl2N3O2 B3022103 4-Chloro-2-nitrophenyl hydrazine hydrochloride CAS No. 100032-77-7

4-Chloro-2-nitrophenyl hydrazine hydrochloride

Cat. No.: B3022103
CAS No.: 100032-77-7
M. Wt: 224.04 g/mol
InChI Key: LFBBZAYPJSLJCR-UHFFFAOYSA-N
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Description

Reaction Mechanisms and Kinetic Analysis of 4-Chloro-2-Nitrophenyl Hydrazine Hydrochloride Derivatives

Nucleophilic Substitution Pathways in Aryl Hydrazine Systems

Hydrazinolysis Studies of Substituted Benzoate Esters

Hydrazinolysis, the nucleophilic attack of hydrazine on ester substrates, is a pivotal reaction for understanding the reactivity of this compound derivatives. Studies on 4-chloro-2-nitrophenyl X-substituted-benzoates reveal that the electronic nature of the substituent (X) on the benzoyl moiety significantly influences reaction rates and mechanisms. For instance, electron-withdrawing groups (EWGs) such as nitro (–NO₂) or chloro (–Cl) enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. In contrast, electron-donating groups (EDGs) like methoxy (–OCH₃) reduce reactivity by destabilizing the transition state through resonance effects.

Kinetic experiments in 80% aqueous dimethyl sulfoxide (DMSO) demonstrate nonlinear Hammett plots when correlating rate constants (log kN) with substituent σ constants. This deviation is attributed to resonance stabilization of substrates bearing EDGs, which lowers the activation energy for leaving group expulsion. Yukawa-Tsuno analyses confirm this behavior, yielding excellent linear correlations with ρX = 1.29–1.45 and resonance parameter r = 0.53–0.56. Such results underscore the dual role of inductive and resonance effects in modulating hydrazinolysis mechanisms.

α-Effect Phenomenon in Aminolysis Reactions

The α-effect—the enhanced nucleophilicity of species with adjacent lone pairs—is prominently observed in reactions involving hydrazine derivatives. Compared to glycylglycine, a similarly basic but α-effect-lacking nucleophile, hydrazine exhibits 47–93-fold greater reactivity toward 4-chloro-2-nitrophenyl benzoates. This phenomenon arises not solely from ground-state destabilization but also from transition-state stabilization via cyclic intermediates.

For example, hydrazine forms a five-membered cyclic transition state (TS) during nucleophilic attack, where hydrogen bonding between the hydrazine N–H and the carbonyl oxygen stabilizes the TS. The α-effect intensifies with stronger EWGs on the benzoyl moiety, as these groups increase the electrophilicity of the reaction center, favoring TS stabilization. This substituent-dependent behavior challenges classical Brønsted relationships, highlighting the need for mechanistic models that account for both electronic and stereoelectronic factors.

Kinetic Parameter Quantification Methodologies

Second-Order Rate Constant Determination via Spectrophotometry

Spectrophotometric methods are indispensable for quantifying kinetic parameters in hydrazinolysis reactions. By monitoring absorbance changes at specific wavelengths (e.g., 375 nm for ninhydrin complexes), researchers determine pseudo-first-order rate constants (kobsd) under excess hydrazine conditions. For instance, the reaction of 4-chloro-2-nitrophenyl benzoates with hydrazine in aqueous DMSO follows second-order kinetics, with kN values ranging from 0.024 to 0.189 M−1s−1 depending on the substituent X.

Data acquisition involves tracking the disappearance of the ester substrate or the formation of the hydrazone product. Nonlinear regression analysis of time-dependent absorbance profiles yields kobsd, which is then plotted against hydrazine concentration to extract second-order rate constants. This approach ensures high precision, with typical relative standard deviations (RSDs) of <5% for replicate measurements.

Brønsted-Type Plot Analysis for Mechanistic Deduction

Brønsted-type plots, which correlate log kN with nucleophile pKa, are instrumental in elucidating reaction mechanisms. For the aminolysis of 4-chloro-2-nitrophenyl benzoates, linear Brønsted plots with βnuc = 0.74 (excluding hydrazine) suggest a stepwise mechanism where leaving group expulsion is rate-determining. In contrast, curvature in these plots for substrates with EWGs indicates a shift to a concerted pathway, as supported by ρX–σX correlations.

The βnuc parameter further discriminates between mechanisms: values near 1.0 imply a late, proton-deficient TS (concerted), while lower values suggest early TS formation (stepwise). For example, βnuc = 0.98 for k1k2/k−1 in 4-pyridyl benzoate aminolysis supports a concerted mechanism under high nucleophile concentrations. These analyses provide a robust framework for predicting reactivity trends and optimizing synthetic routes involving 4-chloro-2-nitrophenyl hydrazine derivatives.

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBBZAYPJSLJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Chloro-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrophenyl hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is 4-chloro-2-aminophenyl hydrazine hydrochloride.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Pharmaceuticals

4-Chloro-2-nitrophenyl hydrazine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of:

  • Antibacterial Agents : It has been utilized in synthesizing compounds that exhibit significant antibacterial properties, contributing to the development of new antibiotics.
  • Antifungal Agents : The compound is also involved in creating fungicides, particularly those targeting specific plant pathogens.

Agrochemicals

The compound is crucial in synthesizing agrochemicals such as fungicides and herbicides. For instance, it is a precursor for the synthesis of Boscalid, a widely used fungicide in agriculture . The preparation method for Boscalid involves reducing the nitro group of this compound to an amine, which then reacts with other components to form the final product.

Biochemical Research

In biochemical research, this compound has been employed as a reagent for various reactions, including:

  • Hydrazone Formation : It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Labeling Studies : The compound is used in labeling studies for tracking biochemical pathways and interactions within biological systems.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel antibacterial agents derived from this compound. The synthesized compounds showed promising activity against several strains of bacteria, indicating potential for further development into therapeutic agents .

Case Study 2: Development of Boscalid

Research on Boscalid production highlighted the efficiency of using this compound as a precursor. The study reported high yields and purity levels when employing this compound in the synthetic route, showcasing its significance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitrophenyl hydrazine hydrochloride involves its reactivity with various functional groups. The nitro group can undergo reduction, while the hydrazine moiety can form hydrazones with carbonyl compounds. These reactions are facilitated by the electron-withdrawing effects of the chloro and nitro groups, which enhance the compound’s reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-chloro-2-nitrophenyl hydrazine hydrochloride include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4-Chloro-2-nitrophenyl hydrazine HCl 2-NO₂, 4-Cl C₆H₅ClN₃O₂·HCl 235.06 Synthesis of Ibrolipim analogs, pyrazoles
2-Nitrophenylhydrazine HCl 2-NO₂ C₆H₇N₃O₂·HCl 189.60 Derivatization agent for carbonyl groups
4-Bromo-2-nitrophenyl hydrazine HCl 2-NO₂, 4-Br C₆H₅BrClN₃O₂ 268.50 Biochemical research, enzyme inhibition studies
4-Methoxyphenyl hydrazine HCl 4-OCH₃ C₇H₁₁N₂O·HCl 186.63 Synthesis of antioxidants and MAO inhibitors
Phenylhydrazine HCl None (parent compound) C₆H₈N₂·HCl 144.59 Precursor for pyrazolines and indoles

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro (NO₂) and chloro (Cl) substituents in 4-chloro-2-nitrophenyl hydrazine HCl enhance its electrophilicity, making it more reactive in nucleophilic substitution and cyclization reactions compared to analogs with electron-donating groups (e.g., 4-methoxyphenyl hydrazine HCl) .
  • Steric Effects : Bulkier substituents (e.g., bromine in 4-bromo-2-nitrophenyl hydrazine HCl) may reduce reaction rates in cyclocondensation due to steric hindrance .
Cost and Industrial Viability
  • 4-Chloro-2-nitrophenyl hydrazine HCl : Higher production costs compared to phenyl hydrazine HCl due to multi-step synthesis but offers superior yields in high-value pharmaceutical intermediates .
  • p-Nitrophenyl hydrazine HCl: Economical for large-scale production using diazo techniques, with minimal equipment investment .

Biological Activity

4-Chloro-2-nitrophenyl hydrazine hydrochloride (CAS No. 100032-77-7) is an aromatic hydrazine derivative characterized by a chloro group and a nitro group on the phenyl ring. This compound has garnered attention in both organic synthesis and biological research due to its unique chemical properties and potential therapeutic applications. This article reviews its biological activity, including antimicrobial effects, enzyme inhibition, and cellular interactions.

  • Chemical Formula : C6H7ClN3O2
  • Molecular Weight : 187.58 g/mol
  • Appearance : Crystalline solid

The presence of both chlorine and nitro groups enhances the compound's reactivity, making it useful for various synthetic applications, particularly in the preparation of heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of specific pathogens, suggesting its potential as an antimicrobial agent in drug development .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in crucial cellular processes. Preliminary studies suggest that it may interfere with enzyme activity, which could be relevant for therapeutic applications targeting metabolic pathways . Further investigation is warranted to elucidate the precise mechanisms of action.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. It has been observed to disrupt tubulin microtubule dynamics, leading to cell cycle arrest and apoptosis in various tumor cells . This property positions the compound as a candidate for further exploration in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2-Nitrophenyl hydrazineLacks chlorine substituentMore polar due to absence of halogen
4-Bromo-2-nitrophenyl hydrazineContains bromine instead of chlorineHigher reactivity due to bromine's larger size
4-Methyl-2-nitrophenyl hydrazineContains a methyl group instead of chlorineIncreased lipophilicity compared to chlorinated variant

The structural modifications significantly influence the biological activities and reactivity profiles of these compounds, highlighting the unique position of this compound in synthetic and pharmacological contexts.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent .
  • Cytotoxicity Against Cancer Cells :
    • In vitro tests on gastric adenocarcinoma cells indicated that the compound exhibits higher toxicity compared to conventional chemotherapeutics like Paclitaxel, suggesting a promising avenue for anticancer drug development .

Q & A

Q. Key parameters for optimization :

ParameterOptimal RangeImpact on Yield
Temperature70–80°CAvoids decomposition
SolventEthanol/water (3:1)Enhances solubility
Reaction Time6–8 hoursCompletes coupling

Basic: What analytical techniques are critical for characterizing this compound?

Characterization requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrazine linkage and aromatic substitution patterns. For example, the hydrazine NH proton appears as a broad singlet at δ 10–12 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1600 cm1^{-1} (C=N) and ~3300 cm1^{-1} (N–H) validate functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 189.6) confirms molecular weight .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages (±0.3% tolerance) .

Basic: What safety protocols are essential when handling this compound?

The compound’s hydrochloride salt poses risks of respiratory irritation and explosive decomposition under heat. Key protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .
  • Decomposition Mitigation : Avoid friction, sparks, or temperatures >150°C, which may release toxic gases (e.g., NOx_x, HCl) .

Advanced: How can structural derivatives of this compound be designed to enhance biological activity?

Modifying substituents on the aromatic ring or hydrazine group can improve bioactivity. For example:

  • Electron-withdrawing groups (e.g., –NO2_2, –Cl) at the para position enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic side chains (e.g., methyl or benzyl groups) improve membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Case Study : Replacing the –Cl group with –CF3_3 increased activity against S. aureus by 40% in MIC assays .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

The hydrochloride salt is hygroscopic and prone to hydrolysis. Stability studies show:

  • pH 2–4 : Stable for >48 hours at 25°C (hydrolysis <5%) .
  • pH >6 : Rapid degradation via hydrazine cleavage (half-life <2 hours) .
  • Elevated Temperatures : At 60°C, decomposition accelerates, releasing chlorinated byproducts (e.g., 4-chloro-2-nitrophenol) .

Methodology : Monitor degradation via HPLC (C18 column, 254 nm UV detection) and quantify using a calibration curve .

Advanced: How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Discrepancies often arise from solvent effects or impurities. To resolve:

  • Standardized Conditions : Acquire NMR in deuterated DMSO or CDCl3_3 with TMS as an internal reference .
  • X-ray Crystallography : Resolve ambiguity in molecular geometry (e.g., nitro group orientation) .
  • Cross-Validation : Compare with computational spectra (e.g., DFT calculations at B3LYP/6-31G* level) .

Example : Reported 1^1H NMR shifts for the aromatic protons vary by ±0.2 ppm due to solvent polarity differences .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

  • Reaction Pathway Modeling : Use Gaussian or ORCA to calculate transition states for hydrazine-mediated condensations .
  • Solvent Effects : COSMO-RS simulations predict solubility and reaction rates in mixed solvents (e.g., ethanol/water) .
  • Machine Learning : Train models on existing hydrazine reaction datasets to predict optimal catalysts (e.g., FeCl3_3) or temperatures .

Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations identified a low-energy pathway for forming hydrazone derivatives .

Advanced: How can in vitro biological activity be validated while minimizing cytotoxicity?

  • Dose-Response Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) in Mueller-Hinton broth (MIC range: 1–256 µg/mL) .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) and MTT assays to ensure IC50_{50} >100 µg/mL .
  • Mechanistic Studies : Fluorescence quenching assays monitor interactions with DNA gyrase or efflux pumps .

Data Interpretation : A selectivity index (SI = IC50_{50}/MIC) >10 indicates therapeutic potential .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.